

An In-depth Technical Guide to the In Vivo Metabolism of Amfecloral

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Compound of Interest

Compound Name: Amfecloral

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Disclaimer: **Amfecloral** (also known as amphecloral) is a withdrawn pharmaceutical agent. Detailed quantitative pharmacokinetic and metabolic studies from its period of use (primarily before its discontinuation in 1973) are not extensively available in modern, digitized scientific literature.^[1] This guide provides a comprehensive overview based on established chemical principles and available data on its metabolic products.

Introduction

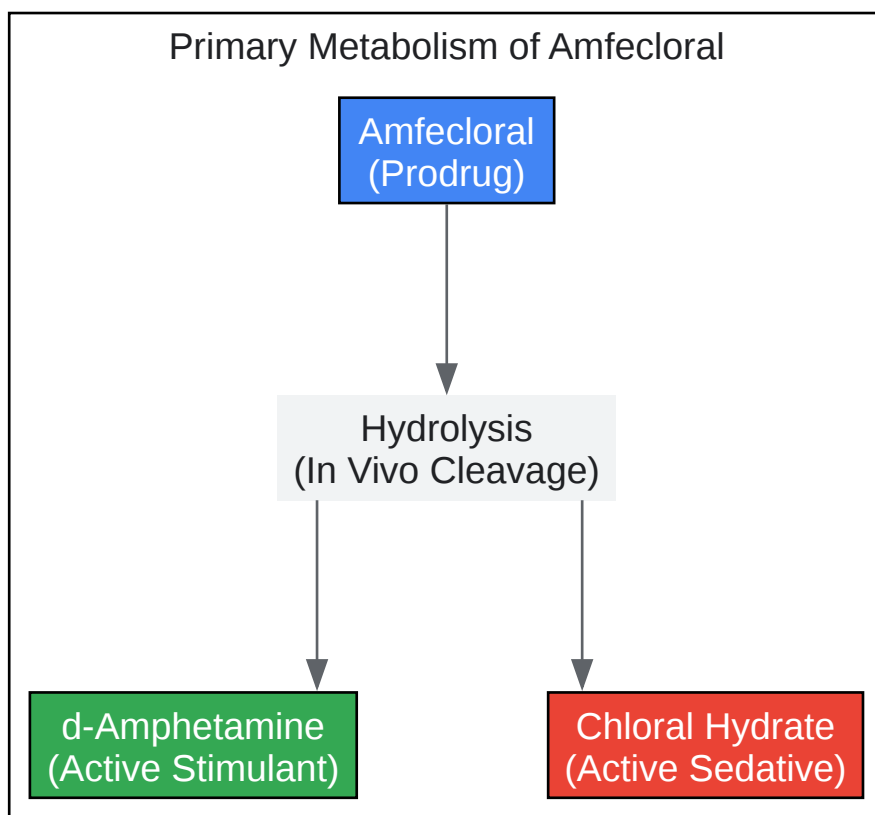
Amfecloral, formerly marketed under the brand name Acutran, is a central nervous system (CNS) stimulant of the phenethylamine and amphetamine chemical classes.^{[1][2]} It was developed as an appetite suppressant but is no longer in clinical use.^[2] Structurally, **amfecloral** is an imine (Schiff base) formed from the condensation of dextroamphetamine and chloral (trichloroacetaldehyde).^[3]

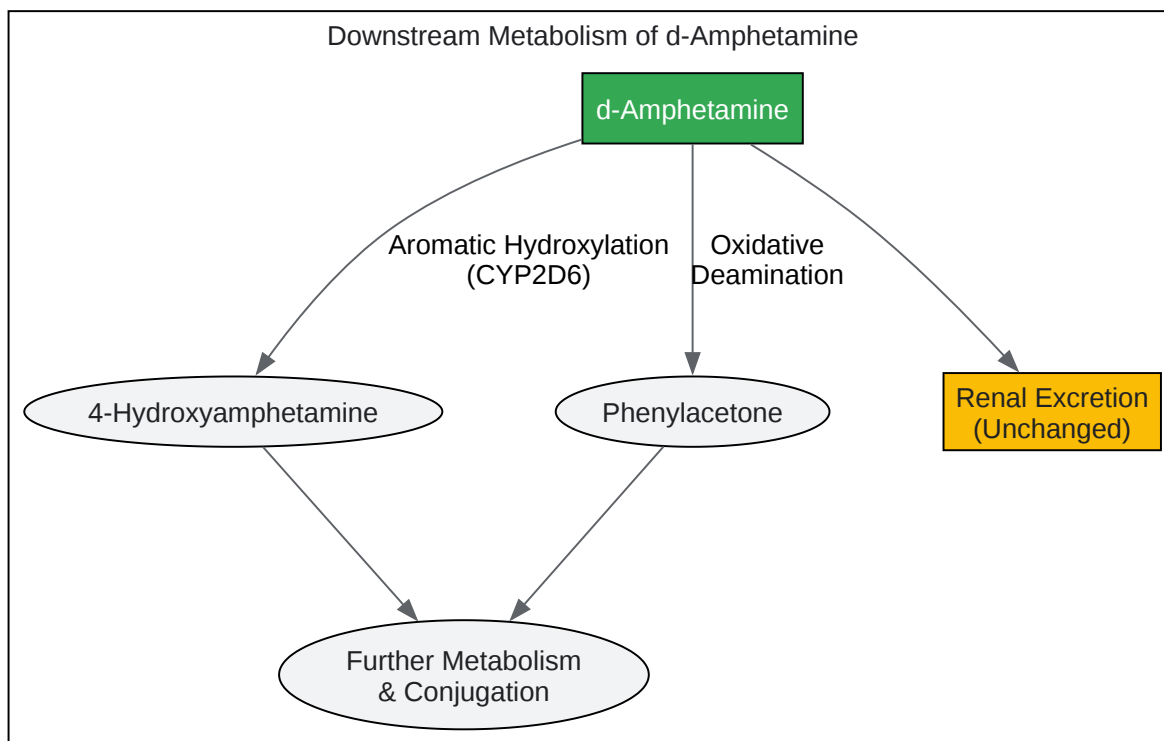
Its primary pharmacological significance lies in its function as a prodrug.^{[2][3]} In vivo, it is not the parent compound that exerts the main effects, but rather its active metabolites, which are released following systemic administration and subsequent metabolic cleavage.^[3] This guide details the metabolic conversion of **amfecloral** to its principal active metabolite, dextroamphetamine, and the subsequent metabolic fate of dextroamphetamine.

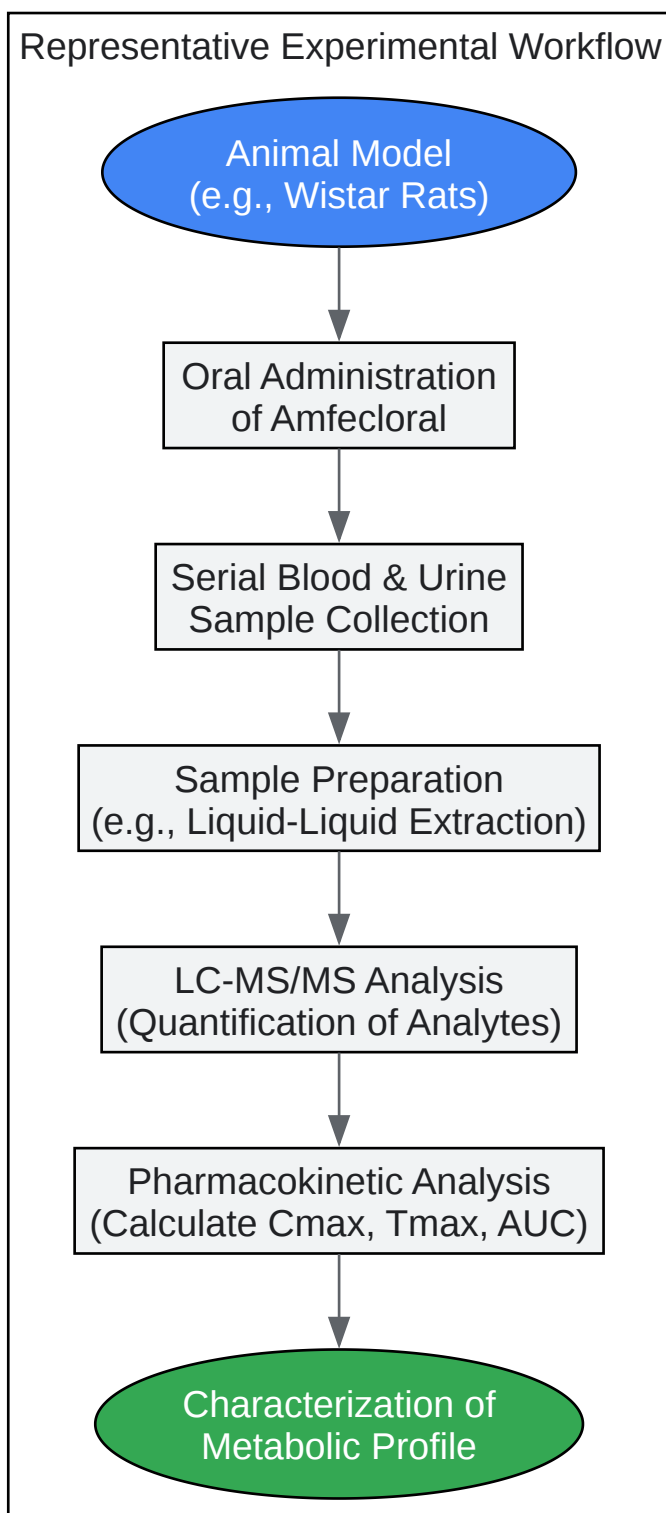
Primary Metabolic Pathway: Hydrolysis of Amfecloral

The core metabolic transformation of **amfecloral** is the hydrolysis of its imine (C=N) bond. This reaction is chemically favored in the aqueous environment of the body and is presumed to occur primarily in the liver. The hydrolysis cleaves **amfecloral** into its two constituent molecules: dextroamphetamine and chloral hydrate.^{[1][2][3]}

- Dextroamphetamine: A potent CNS stimulant responsible for the anorectic and psychostimulant effects.^[1]
- Chloral Hydrate: A sedative-hypnotic agent.^[1] The co-release of a stimulant and a sedative results in a complex and unique pharmacological profile, with the sedative effects of chloral hydrate potentially counteracting some of the stimulant effects of amphetamine.^{[1][3]}







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